Ethyl 2-(methoxyimino)-4-oxopentanoate
Description
Ethyl 2-(methoxyimino)-4-oxopentanoate (CAS 10409-25-3) is a β-keto ester derivative characterized by a methoxyimino (-N-OCH₃) substituent at the C2 position and a ketone group at C4. Its structure combines the reactivity of a keto group with the steric and electronic effects of the methoxyimino moiety, making it a versatile intermediate in organic synthesis. This compound is synthesized via condensation reactions, often involving hydrazine derivatives or imine formation under acidic conditions, as observed in related esters . Its applications span pharmaceuticals, agrochemicals, and materials science, where its functional groups enable selective transformations, such as cyclizations or derivatizations for heterocyclic systems .
Properties
CAS No. |
82874-96-2 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-methoxyimino-4-oxopentanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3 |
InChI Key |
HDMJBDNQNKWAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Acetyl-4-oxopentanoate (CAS 1113-77-5)
- Structure: Replaces the methoxyimino group with an acetyl (-COCH₃) group at C2.
- Reactivity: The acetyl group enhances enolate stability, favoring aldol condensations, while the methoxyimino group in the target compound enables nucleophilic additions at the imino nitrogen .
- Applications : Used in β-keto ester chemistry for synthesizing polyketides, contrasting with the target compound’s utility in hydrazone-based heterocycles .
(Z)-Methyl 2-(Hydroxyimino)-3-oxopentanoate (CAS 82874-96-2)
- Structure: Features a hydroxyimino (-N-OH) group at C2 and a methyl ester, with the ketone at C3 instead of C4.
- Reactivity: The Z-configuration and hydroxyimino group facilitate tautomerization, whereas the methoxyimino group in the target compound resists tautomerism, stabilizing specific conformers .
- Applications : Preferential use in metal chelation and coordination chemistry, unlike the ethyl ester’s role in asymmetric catalysis .
Positional Isomerism and Chain Length
Ethyl 4-Methoxy-3-oxopentanoate (CAS 1186526-25-9)
- Structure : Positions the methoxy group at C4 and the ketone at C3.
- Impact: Altered electronic distribution reduces keto-enol tautomerism compared to the target compound, affecting solubility and reaction kinetics .
Methyl 2-(Hydroxyimino)hexanoate (CAS 289882-13-9)
- Structure: Extends the carbon chain (hexanoate vs. pentanoate) with a hydroxyimino group at C2.
- Impact: The longer chain increases lipophilicity, making it more suitable for lipid-soluble drug formulations, whereas the pentanoate backbone of the target compound enhances crystallinity .
Physical and Spectroscopic Properties
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